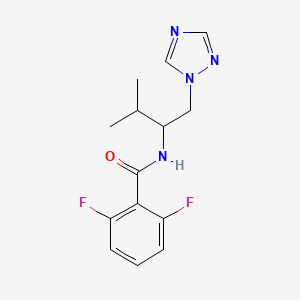

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCCQPWKMYLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with an amine, such as 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring and the amide group can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the triazole ring and amide group .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity : The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole-based compounds can inhibit the growth of various pathogens by interfering with their metabolic pathways .

Anticancer Properties : There is growing interest in the use of triazole derivatives as anticancer agents. The incorporation of the triazole ring has been linked to enhanced activity against cancer cell lines. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Antimalarial Research : The structural features of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide suggest potential as an antimalarial agent. A related study synthesized various triazole derivatives and evaluated their efficacy against malaria parasites, indicating that modifications to the triazole structure can significantly enhance antimalarial activity .

Agricultural Applications

Fungicides : The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops. Research has shown that modifications to the triazole structure can improve efficacy against specific fungal pathogens affecting crops .

Plant Growth Regulators : Triazoles have also been investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways and stress responses. The application of such compounds can enhance crop yield and resilience under stress conditions .

Materials Science Applications

Polymer Chemistry : The unique chemical structure of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide allows for its incorporation into polymer matrices to create materials with enhanced properties. Research has explored the synthesis of polymer composites using triazole derivatives to improve thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the function of metalloenzymes. Additionally, the difluoro groups can enhance the compound’s binding affinity to its targets by increasing its lipophilicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide with structurally or functionally related benzamide derivatives:

Key Observations:

Structural Impact on Activity :

- The 1,2,4-triazole group in the target compound and VU6010608 enhances hydrogen-bonding capacity compared to pyrazole (GSK-7975A) or phenylthio (L11) groups. This may influence target selectivity, as seen in VU6010608’s mGlu7 NAM activity .

- The 2,6-difluorobenzamide core is conserved across all compounds, suggesting its role as a pharmacophore for interactions with hydrophobic pockets in biological targets .

Synthetic and Analytical Differences: GSK-7975A requires catalytic hydrogenation for deprotection (e.g., benzyloxy to hydroxy groups), whereas the target compound likely involves direct coupling of pre-functionalized intermediates .

Pharmacological Divergence :

- GSK-7975A and GSK-5503A (a related pyrazole derivative) are CRAC channel blockers, highlighting the pyrazole moiety’s role in ion channel modulation . In contrast, triazole-containing analogs like VU6010608 and the target compound may favor CNS targets due to improved blood-brain barrier penetration .

Biological Activity

2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antifungal and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves the reaction of difluoromethyl aryl compounds with triazole derivatives. The introduction of fluorine atoms is known to enhance the biological properties of organic compounds due to their electronegativity and ability to form stable interactions with biological targets .

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. In vitro studies have shown that derivatives similar to 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide demonstrate potent activity against various fungal strains such as Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. For instance:

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | C. albicans | 0.5 µg/mL |

| 1c | A. fumigatus | 0.25 µg/mL |

| 1f | T. rubrum | 0.75 µg/mL |

These results suggest that the presence of the difluoromethyl group enhances the binding affinity to cytochrome P450 enzymes, which are crucial for fungal growth and survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.3 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.8 | Inhibition of HDAC activity |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of histone deacetylase (HDAC) activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of triazole derivatives. Key observations include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and improves interaction with biological targets.

- Triazole Ring : Essential for antifungal activity; its substitution can lead to varying degrees of potency.

- Alkyl Chain Length : The length and branching of alkyl chains attached to the triazole influence cytotoxicity against cancer cells.

Case Studies

A notable case study involved a series of synthesized triazole derivatives where 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide was compared with established antifungal agents like fluconazole and itraconazole. The results indicated superior antifungal activity in certain derivatives against resistant strains of fungi .

Clinical Relevance

The ongoing research into triazole derivatives highlights their potential as therapeutic agents in treating both fungal infections and cancer. Their dual action mechanism positions them as promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide, and how do reaction conditions impact yield?

- Methodology :

- Step 1 : Formation of the triazole core via cyclization of precursors (e.g., 4-amino-triazole derivatives) under acidic reflux conditions (ethanol, glacial acetic acid) .

- Step 2 : Coupling with 2,6-difluorobenzoyl chloride or activated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of triazole precursors. For example, excess benzaldehyde derivatives may lead to side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : H and F NMR to confirm fluorine substitution patterns and triazole integration .

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted triazole intermediates) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the chiral center in the butan-2-yl moiety .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Stress Testing : Expose to light (UV-Vis), humidity (40–80% RH), and temperature (4°C to 40°C) for 30 days. Monitor degradation via HPLC .

- Findings : Fluorine atoms enhance stability, but the triazole moiety may hydrolyze under prolonged acidic conditions (pH < 3) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Reproducibility : Validate assays (e.g., kinase inhibition, antifungal activity) across multiple cell lines or enzymatic systems .

- Structural Analog Comparison : Test derivatives lacking the 2,6-difluoro or triazole groups to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference data from orthogonal studies (e.g., crystallography vs. molecular docking) to confirm target binding modes .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., fungal CYP51 or mammalian kinases)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) for CYP51 or kinase domains .

- Electrophysiology Studies : For CNS targets, assess high-frequency stimulated long-term potentiation (LTP) blockade in neuronal cultures .

- Mutagenesis : Introduce point mutations in target proteins (e.g., CYP51 Ala306Gly) to probe binding specificity .

Q. What computational approaches are suitable for predicting the compound’s ADMET properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) .

- QSAR Models : Train on fluorinated benzamide datasets to predict metabolic stability (e.g., CYP3A4 liability) .

- Docking Studies : Use crystal structures of homologous targets (e.g., PDB: 4UYL for CYP51) to estimate binding affinity .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodology :

- Fragment-Based Design : Replace the triazole with pyrazole or imidazole to assess heterocycle-dependent activity .

- Fluorine Scanning : Synthesize mono-fluoro or non-fluorinated analogs to evaluate the role of fluorine in target engagement .

- Bioisosteric Replacement : Substitute the benzamide with thiophene or sulfonamide groups to modulate solubility .

Data Contradiction and Validation

Q. How to address discrepancies in reported IC values across antifungal assays?

- Methodology :

- Standardize Assay Conditions : Use CLSI guidelines for antifungal susceptibility testing (e.g., RPMI-1640 medium, 48-hour incubation) .

- Control Compounds : Include fluconazole or voriconazole as benchmarks to normalize inter-lab variability .

- Mechanistic Studies : Perform time-kill assays to distinguish fungistatic vs. fungicidal effects .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.